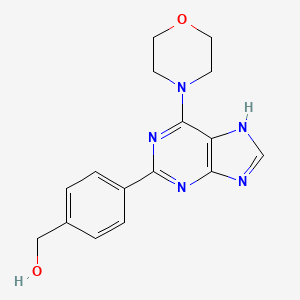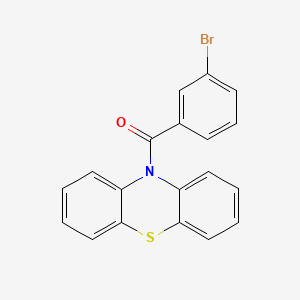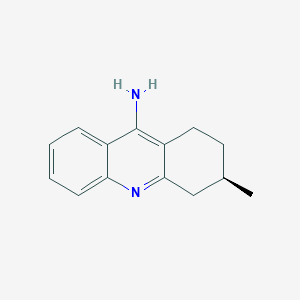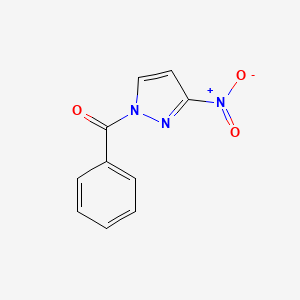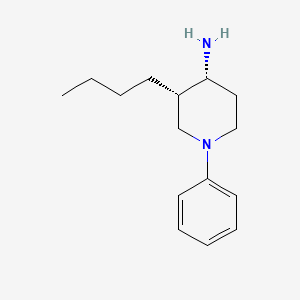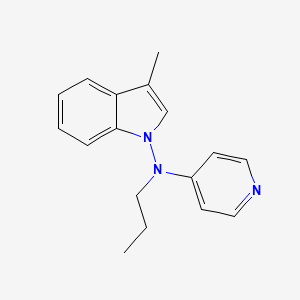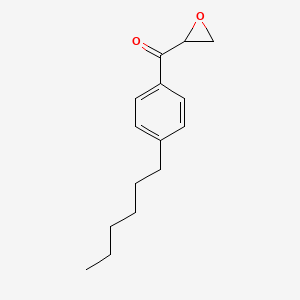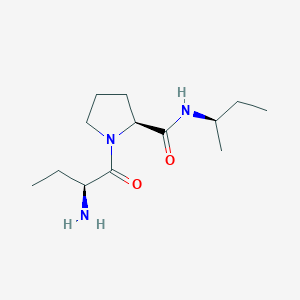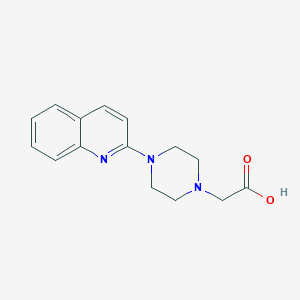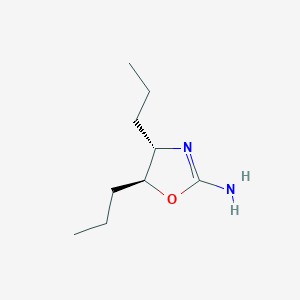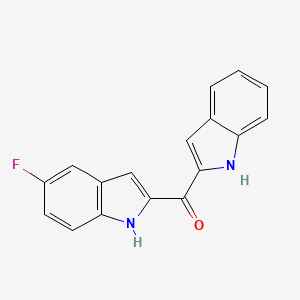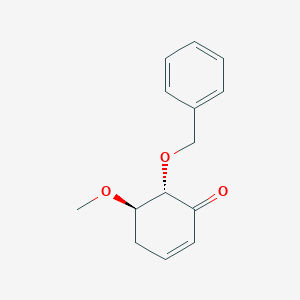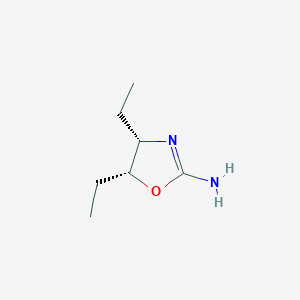![molecular formula C9H16N2 B10838351 (5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)
(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine is a small molecular compound with the chemical formula C9H16N2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a quinoline derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine involves its interaction with specific molecular targets. The compound is known to inhibit nitric-oxide synthase enzymes, including NOS1, NOS2, and NOS3 . These enzymes play a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting these enzymes, the compound can modulate nitric oxide levels and influence related pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinolin-2(1H)-one: A derivative of quinoline with additional functional groups.
4-Hydroxyquinoline: A hydroxylated derivative of quinoline with distinct biological activities.
Uniqueness
(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine is unique due to its specific stereochemistry and the presence of the ylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydroquinolin-2-amine |
InChI |
InChI=1S/C9H16N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2,(H2,10,11)/t7-,8+/m1/s1 |
InChI Key |
AEIXJVBMYJIICX-SFYZADRCSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCC(=N2)N |
Canonical SMILES |
C1CCC2C(C1)CCC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


